1-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylcyclohexane-1-carboxylic acid is an organic compound that exhibits interesting chemical properties due to its unique structure. Its core consists of a cyclohexane ring substituted with amino and carboxylic acid groups, which adds versatility to its chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylcyclohexane-1-carboxylic acid typically involves multistep organic synthesis. Starting from commercially available cyclohexane derivatives, the compound can be prepared through successive functional group transformations. Protection and deprotection steps are employed to ensure selectivity, often using tert-butoxycarbonyl (Boc) protecting groups for amines.
Industrial Production Methods
Industrial production often utilizes high-throughput synthetic methods, ensuring that yields are maximized and reaction conditions are optimized for scale. Flow chemistry and automated reactors can be employed to achieve consistent and efficient synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of reactions, including:
Reduction: : Conversion of carbonyl groups to alcohols.
Substitution: : Halogenation or alkylation of the ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogenating agents like N-bromosuccinimide (NBS), alkyl halides.
Major Products
Products of these reactions can vary depending on conditions and reagents but often include substituted cyclohexane derivatives, alcohols, and amides.
Scientific Research Applications
This compound is valuable in several scientific fields:
Chemistry: : Used as an intermediate in synthetic organic chemistry to develop complex molecules.
Biology: : Explored as a potential building block for biomolecules or bioactive compounds.
Medicine: : Investigated for its potential in drug development due to its structural flexibility.
Industry: : Utilized in the development of new materials and specialty chemicals.
Mechanism of Action
The mechanism of action often involves its functional groups interacting with molecular targets. For instance, the amino group can form hydrogen bonds, the carboxylic acid group can participate in acid-base reactions, and the cyclohexane ring can provide structural stability. These interactions can affect molecular pathways, leading to diverse effects.
Comparison with Similar Compounds
Similar compounds include other cyclohexane derivatives with different substituents:
Cyclohexanecarboxylic acid: : Similar in structure but without the amino group.
N-tert-Butoxycarbonyl-L-leucine: : Features the tert-butoxycarbonyl group but attached to a different core.
The uniqueness of 1-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylcyclohexane-1-carboxylic acid lies in its combination of functional groups that allows it to participate in diverse chemical reactions and applications across various fields.
Properties
CAS No. |
199330-53-5 |
---|---|
Molecular Formula |
C14H25NO4 |
Molecular Weight |
271.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.